2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with naphthalen-1-ylmethyl chloride under basic conditions to form 4-(Naphthalen-1-ylmethyl)piperazine.
Coupling with Cyclohexanecarboxylic Acid: The next step involves the coupling of the piperazine derivative with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to specific receptors in the brain, modulating their activity.
Enzyme Inhibition: It can inhibit certain enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(Phenylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
- 2-{[4-(Benzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Uniqueness
2-{[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
2-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22(20-10-3-4-11-21(20)23(27)28)25-14-12-24(13-15-25)16-18-8-5-7-17-6-1-2-9-19(17)18/h1-2,5-9,20-21H,3-4,10-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZNSQINRIFARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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